BenchChemオンラインストアへようこそ!

3-Deamino 3-Hydroxy Linagliptin

DPP-4 inhibition pharmacological inactivity metabolite safety

3-Deamino 3-Hydroxy Linagliptin (CD1790, CAS 1620278-39-8) is the principal circulating metabolite of the DPP-4 inhibitor linagliptin, accounting for >10% of parent drug systemic exposure after oral administration in humans. Unlike the parent drug, which potently inhibits DPP-4 with an IC50 of ~1 nM, CD1790 is pharmacologically inactive.

Molecular Formula C₂₅H₂₇N₇O₃
Molecular Weight 473.53
Cat. No. B1155704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deamino 3-Hydroxy Linagliptin
Synonyms(S)-7-(But-2-yn-1-yl)-8-(3-hydroxypiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC₂₅H₂₇N₇O₃
Molecular Weight473.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deamino 3-Hydroxy Linagliptin (CD1790): The Major, Pharmacologically Inactive Human Metabolite of Linagliptin for Bioanalytical and Quality Control Procurement


3-Deamino 3-Hydroxy Linagliptin (CD1790, CAS 1620278-39-8) is the principal circulating metabolite of the DPP-4 inhibitor linagliptin, accounting for >10% of parent drug systemic exposure after oral administration in humans [1]. Unlike the parent drug, which potently inhibits DPP-4 with an IC50 of ~1 nM, CD1790 is pharmacologically inactive [2]. It is formed via a CYP3A4-dependent two-step oxidation–reduction pathway and is specifically the (S)-3-hydroxypiperidinyl derivative; its antipode has not been detected in human plasma, confirming high metabolic stereoselectivity [1]. The compound is classified as a linagliptin metabolite (M474(1)) and is also used as a pharmaceutical impurity reference standard [3].

Why a Generic ‘Linagliptin Metabolite’ or Impurity Standard Cannot Substitute for 3-Deamino 3-Hydroxy Linagliptin (CD1790)


Interchanging a generic linagliptin metabolite standard or a closely related process impurity with 3-Deamino 3-Hydroxy Linagliptin (CD1790) introduces substantial analytical and regulatory risk. CD1790 is the specific S-enantiomer formed enzymatically in humans, and its pharmacokinetic profile (Cmax, t½, AUC) differs markedly from that of the parent drug and from synthetic impurities such as the R-isomer (Linagliptin Impurity 94) [1][2]. Moreover, CD1790 is pharmacologically inactive, whereas the parent drug and certain other gliptin metabolites (e.g., saxagliptin M2) retain significant DPP-4 inhibitory activity [3]. Using a non-validated, uncharacterized, or stereochemically distinct substitute would compromise bioanalytical method accuracy, invalidate ANDA bioequivalence data, and risk non-compliance with ICH Q3A/Q3B impurity thresholds [4].

3-Deamino 3-Hydroxy Linagliptin (CD1790): Quantitative Differentiation Evidence for Procurement Decision-Making


DPP-4 Inhibitory Activity: CD1790 Is Pharmacologically Inactive vs. Parent Linagliptin (IC₅₀ ~1 nM)

The parent compound linagliptin potently inhibits human recombinant DPP-4 with an IC₅₀ of 1–1.6 nM . In contrast, its major metabolite CD1790 has been conclusively established as pharmacologically inactive, demonstrating no meaningful DPP-4 inhibition [1]. This inactivity is a critical differentiator when selecting a reference standard for quantifying total drug-related exposure in bioequivalence studies, as CD1790 contributes to systemic exposure without contributing to the pharmacological effect.

DPP-4 inhibition pharmacological inactivity metabolite safety

Plasma Pharmacokinetic Profile: CD1790 Exhibits a 4.5× Shorter Terminal Half-Life and 5.6× Lower AUC than Parent Linagliptin

Following a 10 mg oral dose in healthy volunteers, CD1790 demonstrated significantly lower and shorter systemic exposure than the parent drug [1]. The geometric mean AUC₀–₂₄ for CD1790 was 34.2 nmol·h/L vs. 191 nmol·h/L for linagliptin (5.6-fold lower), and the terminal half-life was 10.8 h vs. 155 h (14.4-fold shorter). These quantitative PK differences are essential for designing sampling protocols in bioanalytical method validation and for distinguishing CD1790 from other linagliptin-related substances in chromatographic separations.

pharmacokinetics half-life AUC Cmax metabolite exposure

Metabolic Origin and Stereospecificity: CD1790 Is Exclusively the (S)-Hydroxy Enantiomer Formed via CYP3A4/AKR, While the (R)-Isomer Is a Synthetic Process Impurity

CD1790 is formed endogenously through a two-step mechanism: initial CYP3A4-dependent oxidation of linagliptin to the ketone intermediate CD10604, followed by stereoselective reduction by aldo-keto reductases to yield exclusively the S-enantiomer [1]. Enantioselective LC-MS/MS analysis confirmed that the antipode (R-isomer) of CD1790 is not present in human plasma [1]. The R-isomer (commercially designated as Linagliptin Impurity 94) is a synthetic process impurity, not a human metabolite, and requires distinct chromatographic conditions for resolution [2]. This stereochemical distinction is critical for selecting the correct reference standard for metabolite identification vs. impurity quantification.

drug metabolism CYP3A4 aldo-keto reductase enantioselectivity impurity profiling

Comparative Metabolite Activity Across the DPP-4 Inhibitor Class: CD1790 Is Inactive While Saxagliptin M2 Retains Nanomolar DPP-4 Inhibition

Among the DPP-4 inhibitor class, metabolite pharmacological activity varies substantially. Saxagliptin's major metabolite M2 retains potent DPP-4 inhibitory activity with an IC₅₀ of 3.1 nM (human DPP-4), contributing to the drug's overall pharmacodynamic effect [1]. In marked contrast, CD1790 is pharmacologically inactive, consistent with the conclusion that linagliptin metabolites play only a minor role in the overall pharmacological effect [2]. This class-level difference means that CD1790 serves a fundamentally different analytical purpose: as a pure marker of metabolic clearance rather than an active moiety.

class comparison saxagliptin M2 metabolite activity DPP-4 inhibitor pharmacology

Reference Standard Purity and Characterization: CD1790 Is Supplied at ≥98% Purity with Full COA, NMR, and MS Documentation vs. Uncharacterized Industrial Impurity Preparations

Commercially sourced CD1790 reference standards from reputable suppliers, such as Alsachim, are provided with a guaranteed minimum purity of 98.00% by HPLC, accompanied by a comprehensive Certificate of Analysis (COA) including NMR, MS, and HPLC chromatograms [1]. SynZeal further offers traceability against USP or EP pharmacopoeial standards upon feasibility [2]. This level of characterization and purity is in direct contrast to generic industrial impurity fractions, which may lack validated purity assignment, detailed spectroscopic documentation, or regulatory-grade traceability, thus compromising their suitability for GLP/GMP analytical work.

reference standard purity certificate of analysis HPLC NMR pharmacopoeial traceability

High-Value Application Scenarios for 3-Deamino 3-Hydroxy Linagliptin (CD1790) Procurement


Bioequivalence and Pharmacokinetic Study Support: Quantification of the Major Inactive Metabolite in Plasma

CD1790 is the primary circulating metabolite in humans, representing >10% of total drug-related material in plasma after oral linagliptin administration [1]. Regulatory bioequivalence studies (e.g., ANDA submissions) require accurate quantification of this metabolite alongside the parent drug to demonstrate equivalent systemic exposure. The well-defined PK profile—AUC₀–₂₄ = 34.2 nmol·h/L, Cmax = 4.2 nmol/L, and t½ = 10.8 h—provides a validated target for LC-MS/MS method calibration [1]. The metabolite's pharmacological inactivity further supports its use as a pure exposure marker without confounding pharmacodynamic considerations [2].

Analytical Method Development, Validation, and Quality Control for ANDA/NDA Submissions

CD1790 reference standards are specifically required for HPLC and LC-MS/MS method development and validation in support of ANDA and NDA submissions for generic linagliptin products [1]. The standard must be used at appropriate concentrations to establish system suitability, linearity, accuracy, and precision, as mandated by ICH Q2(R1). The ≥98% purity and comprehensive COA documentation ensure method integrity, while the distinct chromatographic retention relative to the parent drug and the R-isomer impurity enables unambiguous peak identification [2].

In Vitro Drug Metabolism and CYP3A4 Phenotyping Studies

The formation of CD1790 is exclusively dependent on CYP3A4-mediated oxidation of linagliptin to the ketone intermediate CD10604, followed by aldo-keto reductase-mediated stereoselective reduction [1]. Because CD1790 itself is pharmacologically inactive, it serves as an endpoint marker for CYP3A4 activity and for investigating drug–drug interaction (DDI) potential involving CYP3A4 inducers or inhibitors. Procuring authentic CD1790 standard is essential for calibrating LC-MS/MS assays in hepatocyte or microsomal incubation studies to quantify the rate of this specific metabolic pathway.

Chiral Purity and Enantiomeric Impurity Control in Linagliptin Drug Substance

The S-enantiomer CD1790 is the only form detected in human plasma, while the R-isomer (Linagliptin Impurity 94) is a synthetic process impurity not formed metabolically [1][2]. For quality control of linagliptin active pharmaceutical ingredient (API), both enantiomers must be independently sourced and used as reference standards to develop and validate chiral HPLC or capillary electrophoresis methods. The S-isomer standard (CD1790) provides the benchmark for the naturally occurring metabolite peak, while the R-isomer standard serves as the impurity marker for enantiomeric purity assessment, ensuring compliance with ICH Q6A specifications.

Quote Request

Request a Quote for 3-Deamino 3-Hydroxy Linagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.